molecular formula C23H21N5O3S2 B2714893 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892741-12-7

3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2714893
CAS No.: 892741-12-7
M. Wt: 479.57
InChI Key: WFISADOAOKFBRK-UHFFFAOYSA-N
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Description

This compound is a thieno-triazolopyrimidine derivative characterized by a 4-isopropylphenylsulfonyl group at position 3 and a 4-methoxyphenylamine substituent at position 3. Its synthesis involves multi-step heterocyclization and sulfonylation reactions, with purification via flash column chromatography (CH₂Cl₂/CH₃OH/acetic acid), yielding a white solid (20% yield) . The ¹H-NMR (CDCl₃, 300 MHz) confirms structural integrity, with signals corresponding to the isopropyl group (δ 1.35 ppm, doublet) and methoxyphenyl protons (δ 3.82 ppm, singlet) .

Properties

IUPAC Name

N-(4-methoxyphenyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S2/c1-14(2)15-4-10-18(11-5-15)33(29,30)23-22-25-21(24-16-6-8-17(31-3)9-7-16)20-19(12-13-32-20)28(22)27-26-23/h4-14H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFISADOAOKFBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H21N5O3S2
  • Molecular Weight : Approximately 479.57 g/mol
  • CAS Number : 892741-12-7

The compound features a unique thieno-triazolo-pyrimidine core, which is known to influence its biological activity significantly. The presence of a sulfonamide group and various aromatic substitutions enhances its chemical reactivity and potential therapeutic applications.

Biological Activities

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing triazole and pyrimidine derivatives have shown promising anticancer effects. For instance, studies have demonstrated that related compounds can inhibit cancer cell proliferation by interfering with critical cellular pathways .
  • Antimicrobial Effects : The sulfonamide moiety is associated with antibacterial properties. Similar triazole-based compounds have been reported to exhibit significant antibacterial activity against various pathogens .
  • Anticonvulsant Properties : Some derivatives of triazole-thiones have been evaluated for their anticonvulsant activity, indicating potential neurological applications .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial growth.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesBiological Activity
TicagrelorTriazolo-pyrimidine coreAntiplatelet agent
ClopidogrelThienopyridine structureAntiplatelet agent
SulfapyridineSulfonamide groupAntibacterial agent

The combination of a sulfonamide group with the thieno-triazolo-pyrimidine framework in this compound may offer distinct mechanisms of action compared to others listed above.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Cancer Research : A study demonstrated that related triazole derivatives exhibited IC50 values against colon carcinoma HCT-116 cells as low as 6.2 μM, showcasing their effectiveness in targeting cancer cells .
  • Antimicrobial Testing : Research on similar thieno-triazole compounds revealed promising antibacterial activity against standard pathogenic bacteria strains, suggesting that this compound could be developed into a novel antimicrobial agent .
  • Pharmacokinetics and Toxicology : Ongoing studies are assessing the pharmacokinetic profiles and potential toxicity of this compound to establish safe dosage ranges for future therapeutic applications.

Scientific Research Applications

Biological Activities

Research indicates that compounds within this chemical class exhibit notable biological activities. Key areas of application include:

Anticancer Activity

Several studies have highlighted the anticancer potential of derivatives similar to 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine. For instance:

  • In vitro Studies : Compounds with similar structures have been tested against various cancer cell lines, including leukemia and breast cancer. Results showed significant cytotoxicity and inhibition of tumor growth .
  • Mechanism of Action : These compounds are believed to interfere with cellular signaling pathways critical for cancer cell proliferation and survival .

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound:

  • Bacterial Inhibition : Studies have indicated that certain derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Fungal Activity : Some derivatives have shown efficacy against common fungal pathogens, suggesting a broad-spectrum antimicrobial potential .

Synthesis and Derivatives

The synthesis of 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. Researchers have developed various synthetic routes that enhance yield and purity while allowing for structural modifications to optimize biological activity.

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute evaluated the anticancer activity of related compounds on 60 different tumor cell lines. The results indicated that certain derivatives exhibited potent antitumor activity across multiple cancer types .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, derivatives were tested against a panel of bacterial strains. The results demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications in treating infections .

Comparison with Similar Compounds

Compound 3c : Thiophen-2-ylmethyl-[3-(4-trifluoromethylbenzenesulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine

  • Key Differences : The sulfonyl group is substituted with a trifluoromethyl (-CF₃) instead of isopropyl.
  • Impact :
    • Electronic Effects : The electron-withdrawing -CF₃ group enhances metabolic stability but reduces solubility due to increased hydrophobicity .
    • Synthetic Yield : Higher yield (26%) compared to the target compound (20%), suggesting better reaction efficiency with -CF₃ substituents .

Compound 3d : Thiophen-2-ylmethyl-[3-(4-trifluoromethoxybenzenesulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine

  • Key Differences : Contains a trifluoromethoxy (-OCF₃) group on the sulfonyl moiety.
  • Impact :
    • Bioavailability : The -OCF₃ group may improve resistance to oxidative metabolism, extending half-life .
    • Yield : Lower yield (2%) due to challenges in purifying highly lipophilic intermediates .

Analogues with Modified Amine Substituents

N-(4-Chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

  • Key Differences : 4-Chlorophenyl replaces 4-methoxyphenyl.
  • Binding Affinity: Loss of methoxy’s hydrogen-bonding capacity may weaken target interactions .

N-(2-Methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

  • Key Differences : Methoxy group at position 2 instead of 4 on the phenyl ring.
  • Impact :
    • Steric Hindrance : Ortho-substitution may disrupt planar binding to targets, reducing potency compared to the para-substituted analog .

Heterocyclic Core Modifications

5-Oxo-4,5,7,8,9,10-hexahydrobenzo[4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile (7e)

  • Key Differences: A hexahydrobenzo ring replaces the sulfonyl group, and a cyano (-CN) group is introduced.
  • Impact :
    • Melting Point : >300°C due to enhanced π-π stacking and hydrogen bonding .
    • Synthetic Efficiency : 80% yield via a one-pot procedure, highlighting the advantage of simpler substituents .

Pharmacological Activity Comparison

Compound Target Activity Potency (IC₅₀) Key Structural Features
Target Compound UT-B Inhibitor Nanomolar 4-Isopropylsulfonyl, 4-methoxyphenyl
3c (CF₃-sulfonyl) UT-B Inhibitor Submicromolar Trifluoromethylsulfonyl
13 (Triazolopyrimidine) Anti-tubercular Micromolar 4-Fluorophenyl, methoxyphenethyl
7e (Hexahydrobenzo derivative) Not reported N/A Cyano, fused cyclohexane ring
  • Target Compound vs. 3c: The isopropyl group in the target compound likely improves selectivity for UT-B over 3c’s -CF₃, which may non-specifically interact with hydrophobic pockets .
  • Target Compound vs.

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